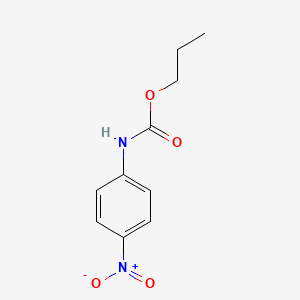

Propyl (4-nitrophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propyl (4-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Protecting Group in Organic Synthesis

One of the primary applications of propyl (4-nitrophenyl)carbamate is its role as a protecting group for alcohols and amines. Protecting groups are essential in multi-step organic synthesis to prevent unwanted reactions at specific functional groups. The 4-nitrophenyl moiety is particularly useful due to its stability under various reaction conditions and its ability to be removed selectively.

- Base-Labile Characteristics : this compound exhibits base-lability, allowing for its removal under mild basic conditions. Studies have shown that hydrolysis can be monitored spectroscopically, providing a reliable method for tracking deprotection processes .

| Property | Value |

|---|---|

| Stability | Stable in acidic/neutral conditions |

| Deprotection Conditions | Mild basic conditions |

| Yield of Deprotection | 72%-94% |

Bioconjugation and Drug Development

Bioconjugate Synthesis

The stability and reactivity of this compound make it suitable for synthesizing bioconjugates. These compounds are vital in drug development, particularly for creating targeted therapies.

- Covalent Linker Systems : The compound can be used to create stable linkers that facilitate the attachment of drugs to biomolecules, enhancing the efficacy and specificity of therapeutic agents .

Enzymatic Studies

Enzyme Substrate Probing

Recent studies have utilized this compound as a substrate to investigate enzyme mechanisms. Its structure allows researchers to probe the activities of various enzymes, including those involved in carbamate degradation.

- Carbamate Degrading Enzymes : Research has focused on identifying enzymes capable of degrading carbamates, with this compound serving as a model compound. This has implications for environmental science, particularly in biodegradation processes .

Case Studies

Case Study 1: Hydrolysis Kinetics

A study investigated the hydrolysis kinetics of this compound as a means to evaluate its potential as a protecting group in organic synthesis. The results indicated that the compound hydrolyzed efficiently under basic conditions, confirming its suitability for use in multi-step syntheses.

- Findings :

Case Study 2: Bioconjugate Formation

Another study focused on the synthesis of bioconjugates using this compound as a linker. The research demonstrated that the compound could effectively stabilize drug molecules during conjugation reactions, leading to higher yields and improved stability of the final products.

Eigenschaften

CAS-Nummer |

90870-23-8 |

|---|---|

Molekularformel |

C10H12N2O4 |

Molekulargewicht |

224.21 g/mol |

IUPAC-Name |

propyl N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C10H12N2O4/c1-2-7-16-10(13)11-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) |

InChI-Schlüssel |

HUVKFNDVSVVQJS-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.